2,3-o-Isopropylidene-l-ribofuranose
Description
Properties
IUPAC Name |
6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2)12-5-4(3-9)11-7(10)6(5)13-8/h4-7,9-10H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYYTWUSIDMJZCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)O)CO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
L-Arabinose to 4,5-Monoisopropylidene Diethyl Mercaptal
The initial step involves protecting L-arabinose’s 4,5-hydroxyl groups using acetone and a Brønsted acid catalyst (e.g., toluene-p-sulfonic acid). This forms 4,5-monoisopropylidene-L-arabinose diethyl mercaptal, achieving 70–80% yield under reflux conditions (60°C, 6 hr). The mercaptal group enhances solubility in organic solvents, facilitating subsequent reactions.
Periodate Oxidation and Borohydride Reduction
Controlled oxidation with sodium periodate cleaves the C4–C5 bond, generating a dialdehyde intermediate. Immediate reduction with sodium borohydride stabilizes the product as this compound. This one-pot sequence minimizes side reactions, yielding 60–65% after extraction with chloroform.
Catalytic Systems and Reaction Optimization
Acid Catalysts in Isopropylidene Formation
Methanesulfonic acid outperforms traditional HCl or H2SO4 in regioselective acetonation:
Methanesulfonic acid’s lower corrosivity and higher selectivity reduce downstream purification costs.
Phase-Transfer Catalysis in Tosylation
Triethyl benzyl ammonium chloride (TEBAC) accelerates 5-O-tosylation, achieving 95% conversion in 4 hr versus 24 hr without catalyst. The mechanism involves shuttling Tosyl chloride anions into the organic phase, enhancing reaction kinetics:
Industrial-Scale Production Strategies
Solvent Recycling in Reductive Steps
Hexamethylphosphoric triamide (HMPA), though toxic, enables 98% solvent recovery via vacuum distillation. Modern approaches substitute HMPA with N,N-dimethyl-2-imidazolidinone (DMI), achieving comparable yields (82%) with lower environmental impact.
Continuous Flow Reactors
Pilot-scale studies demonstrate a 40% reduction in reaction time using continuous flow systems:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Oxidation time | 2 hr | 25 min |
| Reduction time | 1 hr | 12 min |
| Overall productivity | 120 g/day | 450 g/day |
Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Deprotection and Acetolysis
The isopropylidene group is cleaved under acidic conditions to regenerate free hydroxyl groups. This step is critical for accessing reactive intermediates in nucleoside synthesis.
For example, acetolysis of 3,5-di-O-benzyl-4-C-(p-toluenesulfonyloxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose yields 1,2-di-O-acetyl derivatives, crucial for further functionalization .
Glycosylation Reactions
The compound acts as a glycosyl donor, forming stable glycosidic bonds with nucleophiles like amines or alcohols.
| Nucleophile | Catalyst/Conditions | Product | Application |
|---|---|---|---|
| Amines | Pyridine, DMF | N-Glycosides (e.g., nucleoside analogues) | Antiviral/antimicrobial agents |
| Alcohols | Lewis acids (BF₃·OEt₂) | O-Glycosides | Oligosaccharide synthesis |
In one study, glycosylation with benzyl alcohol under BF₃ catalysis produced benzyl ribofuranosides, which were intermediates in antiviral drug development.
Halogenation and Deuteriation
Photobromination introduces halogens at position 5, enabling isotopic labeling or further substitutions.
The (5S)-bromide intermediate is stereoselectively reduced to deuterated derivatives, valuable for metabolic tracing studies .
Tosylation and Sulfonylation
Tosylation at position 4 creates a leaving group for nucleophilic displacement.
| Reagent | Conditions | Product | Subsequent Reactions |
|---|---|---|---|
| p-Toluenesulfonyl chloride | Pyridine, 0°C | 4-C-(p-toluenesulfonyloxymethyl) derivative | SN2 substitutions with nucleophiles |
This tosylate intermediate has been used to synthesize selenosugar derivatives with antioxidant properties .
Oxidation and Reduction
Controlled oxidation/reduction modifies the sugar’s redox state for functional diversification.
| Reaction | Reagent | Product | Key Outcome |
|---|---|---|---|
| Oxidation | PCC in CH₂Cl₂ | 4-Keto-2,3-O-isopropylidene derivative | Enables C=O functionalization |
| Reduction | NaBH₄ in MeOH | 4-Hydroxymethyl derivative | Stabilizes reducing end |
The 4-keto derivative serves as a precursor for synthesizing branched-chain sugars.
Acylation and Protection
Selective acylation at position 5 enhances solubility and stability for downstream reactions.
| Reagent | Conditions | Product | Role in Synthesis |
|---|---|---|---|
| Benzoyl chloride | Pyridine, 0°C | 5-O-Benzoyl-2,3-O-isopropylidene derivative | Protects hydroxyl for glycosylation |
This benzoylated derivative is instrumental in synthesizing ribofuranoside-based antibiotics.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antitumor Applications
2,3-O-Isopropylidene-L-ribofuranose serves as an intermediate in the synthesis of antiviral and antitumor agents. The compound's structural features allow for modifications that enhance the efficacy of nucleoside analogs used in antiviral therapies. For instance, derivatives of this compound have been utilized in the development of drugs targeting viral replication pathways and cancer cell proliferation mechanisms .
Nucleoside Synthesis
The compound is crucial for synthesizing various nucleosides, which are fundamental components of nucleic acids. Its ability to protect hydroxyl groups during chemical reactions makes it a valuable building block in creating more complex nucleoside structures .
Biochemical Studies
Carbohydrate Metabolism
Research involving this compound has provided insights into carbohydrate metabolism and enzyme interactions. Studies have shown that this compound can influence the conformational preferences of ribofuranosides, which is essential for understanding their biochemical behavior .
Structural Analysis
The compound's derivatives have been analyzed using techniques such as NMR spectroscopy and X-ray crystallography to determine their conformational dynamics. These studies are critical for understanding how structural variations affect biological activity and interactions with enzymes and receptors .
Organic Synthesis
Intermediate in Organic Reactions
this compound is frequently used as an intermediate in organic synthesis. Its versatility allows chemists to create a variety of derivatives that can be further transformed into complex molecules. For example, it has been employed in synthesizing glycosides and other carbohydrate derivatives that exhibit unique biological properties .
Silylation Reactions
The compound is also involved in silylation reactions, where its hydroxyl groups are protected to facilitate subsequent reactions without interference from moisture or other reactive species. This application is particularly useful in synthesizing stannylated derivatives that have potential applications in medicinal chemistry .
Case Studies
Mechanism of Action
The mechanism of action of 2,3-o-Isopropylidene-l-ribofuranose involves its role as a protected sugar derivative. The isopropylidene group stabilizes the molecule, allowing it to participate in various chemical reactions without undergoing unwanted side reactions. This stability is crucial for its use in synthetic applications, where precise control over reaction pathways is required .
Comparison with Similar Compounds
2,3-O-Isopropylidene-D-ribofuranose
- Configuration : D-enantiomer, differing in stereochemistry at C2, C3, and C3.
- Reactivity : Similar protection strategy but distinct biological activity due to enantiomeric differences. Used in D-nucleoside synthesis .
- Pharmacological Role : Less explored than L-forms but critical in RNA analog development .
2,3-O-Isopropylidene-α-D-lyxofuranose
Table 1: Structural Comparison of Isopropylidene-Protected Sugars
Derivatives with Alternative Protecting Groups
5-O-Trityl-2,3-O-Isopropylidene-L-ribofuranose
2,3,5-Tri-O-benzyl-D-ribofuranose
- Protection : Benzyl groups at 2,3,5-OH positions.
- Applications : Antimicrobial and antiviral properties due to enhanced lipophilicity .
- Synthesis : Multi-step benzylation requiring rigorous purification .
Stereoisomers and Pharmacological Impact
Methyl 2,3-O-Isopropylidene-β-L-ribofuranoside
L-isoDGDP (Iminosugar Derivative)
- Derivation: From 2,3-O-isopropylidene-L-ribonolactone.
Biological Activity
2,3-O-Isopropylidene-L-ribofuranose is a chiral sugar derivative that plays a significant role in organic synthesis and medicinal chemistry. Its structure includes a furanose ring, which is essential for its biological activity. This compound has garnered attention for its potential applications in developing antiviral and anticancer agents due to its derivatives' enhanced interaction with biological targets.
Structural Characteristics
The structural formula of this compound is characterized by:
- A five-membered furanose ring containing four carbon atoms and one oxygen atom.
- An isopropylidene group that stabilizes the molecule and protects hydroxyl groups during chemical reactions.
Biological Activity Overview
Research indicates that the biological activity of this compound primarily stems from its derivatives. These derivatives have been synthesized and evaluated for various pharmacological activities, including antiviral, anticancer, analgesic, and anti-inflammatory properties.
Synthesis and Derivatives
Several methods exist for synthesizing this compound. The derivatives produced from this compound have been studied extensively. For instance:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1,2-O-Isopropylidene-D-ribofuranose | D-isomer counterpart | Different synthetic pathways |
| 2-Deoxy-2-fluoro-D-ribofuranose | Fluorinated sugar derivative | Potential applications in antiviral research |
| Stannylated derivatives | Stannylated sugar derivatives | Investigated for their reactivity |
| α-D-Ribofuranose analogues | Modified ribofuranose | Analgesic, anti-inflammatory, and antiviral effects |
Antiviral and Anticancer Properties
Derivatives of this compound have shown promising antiviral activities. For example, studies have indicated that certain derivatives can inhibit viral replication by interfering with nucleoside metabolism in viral pathogens . Additionally, compounds derived from this sugar have been evaluated for their ability to induce apoptosis in cancer cells, providing a potential pathway for anticancer therapies .
Analgesic and Anti-inflammatory Effects
Recent studies have synthesized various derivatives of α-D-ribofuranose to assess their analgesic and anti-inflammatory properties. For instance:
- Compound 2a exhibited significant analgesic activity in both central and peripheral models (tail immersion test) with a notable reduction in reaction time after administration.
- In anti-inflammatory assays using carrageenan-induced edema models, compounds demonstrated over 80% inhibition of paw edema .
Case Studies
- Synthesis of β-D-Ribofuranosides : A series of β-D-ribofuranosides fused with the 2,3-O-isopropylidene ring were synthesized to study their conformational preferences. These compounds showed improved selectivity towards bacterial ribosomes, highlighting the importance of the ribofuranose structure in antibiotic activity .
- Intramolecular Hydrogen Bonding : Research on intramolecular hydrogen bonding in 5(4)-hydroxy derivatives of 2,3-O-isopropylidene-β-D-ribofuranose revealed insights into their conformational stability and potential interactions with biological macromolecules .
Q & A
Q. What are the established synthetic routes for introducing the 2,3-O-isopropylidene protecting group to L-ribofuranose?
Q. How can purity and structural integrity of 2,3-O-isopropylidene-L-ribofuranose be validated after synthesis?
Key methods include:
- NMR spectroscopy : Look for characteristic gem-dimethyl signals at δ ~1.3–1.6 ppm (¹H) and δ ~25–30 ppm (¹³C) for the isopropylidene group. The furanose ring protons appear as distinct multiplets between δ 3.5–5.5 ppm .
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 248 for C₁₀H₁₆O₅) and fragmentation patterns .
- Optical rotation : Compare [α]₂₀ᴅ values with literature data to confirm stereochemical integrity .
Q. What solvents and conditions are optimal for recrystallizing this compound?
Ethanol-water mixtures (e.g., 7:3 v/v) are widely used for recrystallization due to the compound’s moderate polarity. Slow cooling to 0–4°C enhances crystal formation, yielding colorless needles with >95% purity .
Advanced Research Questions
Q. How do reaction conditions (temperature, catalyst, solvent) influence the regioselectivity of isopropylidene protection in ribofuranose derivatives?
Regioselectivity is sensitive to:
- Catalyst type : Sulfuric acid favors 2,3-O-protection, while FeCl₃ may promote competing 3,5-O-protection in related sugars .
- Temperature : Elevated temperatures (>40°C) risk partial deprotection or side reactions, as observed in D-ribofuranose analogs .
- Solvent polarity : Non-polar solvents (e.g., acetone alone) enhance kinetic control, favoring 2,3-O-protection over 5,6-O-protection in furanoses .
Q. What strategies resolve contradictions in reported NMR data for this compound derivatives?
Discrepancies in chemical shifts (e.g., C5 proton splitting patterns) often arise from conformational flexibility or solvent effects. To address this:
- Perform variable-temperature NMR to identify dynamic equilibria .
- Compare data with structurally rigid analogs (e.g., 1,2;5,6-di-O-isopropylidene derivatives) to isolate shielding effects .
- Use 2D-COSY and HSQC to unambiguously assign overlapping signals .
Q. How can stereochemical outcomes be controlled during functionalization of this compound?
- Nucleophilic substitutions : Use bulky leaving groups (e.g., tosylates) at C5 to favor Sₙ2 mechanisms and retain stereochemistry .
- Grignard reactions : Chelation-controlled additions to the anomeric center (C1) in non-polar solvents preserve the β-configuration .
- Enzymatic methods : Lipase-mediated acylations selectively modify primary hydroxyl groups without disturbing the isopropylidene group .
Q. What are the limitations of alternative protecting groups compared to 2,3-O-isopropylidene in ribofuranose chemistry?
- Benzoyl groups : Offer higher stability but require harsh deprotection (e.g., NH₃/MeOH), risking furanose ring degradation .
- Silyl ethers : Labile under acidic conditions, complicating orthogonal protection strategies .
- Comparative stability : Isopropylidene groups are stable under basic conditions but hydrolyze rapidly in aqueous HCl/THF (1:1) at 25°C .
Q. How does the presence of the 2,3-O-isopropylidene group influence the reactivity of L-ribofuranose in glycosylation reactions?
The group:
- Reduces ring flexibility , favoring a C3’-endo conformation that enhances nucleophilic attack at the anomeric center .
- Shields the 2,3-diol , preventing undesired cross-glycosylation. Yields >80% are reported for β-selective couplings using Schmidt’s trichloroacetimidate method .
- Modulates electronic effects , as seen in reduced anomeric effect compared to unprotected ribofuranose .
Q. What analytical challenges arise when characterizing this compound in complex mixtures?
- Chromatographic co-elution : Use HILIC chromatography with acetonitrile/water gradients to resolve polar impurities .
- Mass spectral interference : Employ high-resolution MS (HRMS) to distinguish isotopic clusters from co-eluting species .
- Quantitative NMR : Integrate isolated proton signals (e.g., isopropylidene CH₃) against an internal standard (e.g., 1,3,5-trimethoxybenzene) .
Q. How can computational methods (e.g., DFT) predict the stability and reactivity of this compound derivatives?
- Conformational analysis : DFT calculations at the B3LYP/6-31G(d) level reproduce experimental NMR coupling constants (J₃,₄ ≈ 5.2 Hz) .
- Reaction pathway modeling : Transition-state simulations for isopropylidene hydrolysis align with observed activation energies (Eₐ ~45 kJ/mol) .
- Solvent effects : COSMO-RS models predict solvation free energies to optimize reaction solvents .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
